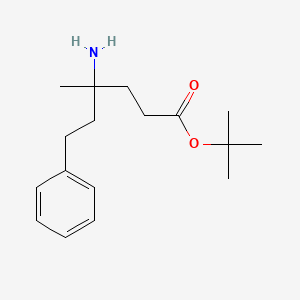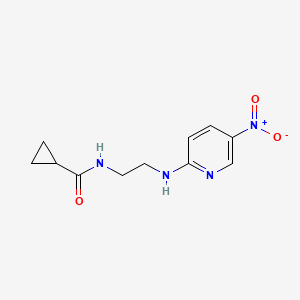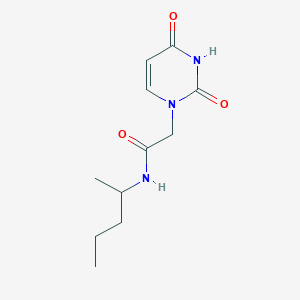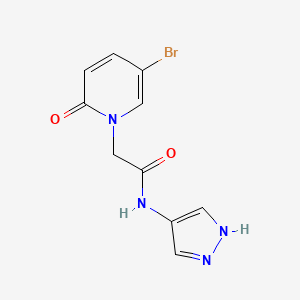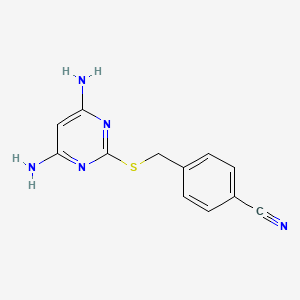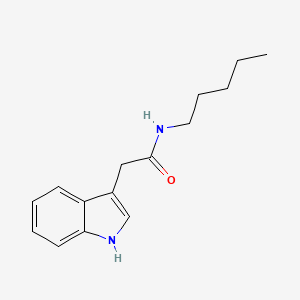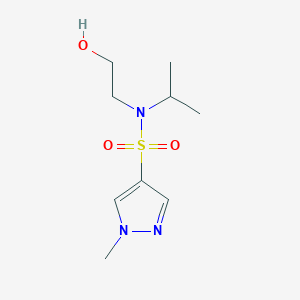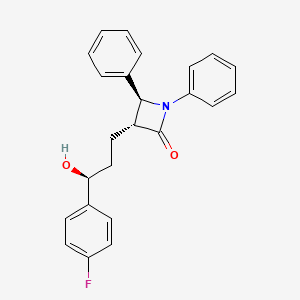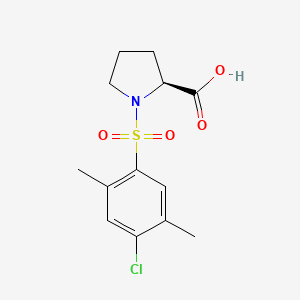
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a proline ring, with a 4-chloro-2,5-dimethylphenyl substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with l-proline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
化学反応の分析
Types of Reactions
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted proline derivatives.
科学的研究の応用
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-3-nitrobenzoic acid
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-thiomorpholine
Uniqueness
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline stands out due to its unique combination of a sulfonyl group and a proline ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C13H16ClNO4S |
|---|---|
分子量 |
317.79 g/mol |
IUPAC名 |
(2S)-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO4S/c1-8-7-12(9(2)6-10(8)14)20(18,19)15-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
YNUNTLUMSYLXOL-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


